molecular formula C23H24N4O3S B2384907 5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one CAS No. 865659-78-5

5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2384907
CAS No.: 865659-78-5
M. Wt: 436.53
InChI Key: MZXZQTZQRSCZMZ-CPNJWEJPSA-N
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Description

5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity

The compound 5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-[(4-phenylpiperazino)methyl]-3,5-dihydro-4H-imidazol-4-one , commonly referred to as a derivative of imidazolones, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 436.53 g/mol
  • CAS Number : 865659-78-5

Structural Characteristics

The structure of this compound includes:

  • A benzodioxole moiety which is known for its diverse biological activities.
  • A methylsulfanyl group that may enhance lipophilicity and bioavailability.
  • A piperazine ring which is often associated with neuroactive compounds.

Research indicates that compounds similar to this imidazolone derivative exhibit various mechanisms of action, including:

  • Inhibition of Nitric Oxide Synthase (iNOS) :
    • Some analogs have been shown to selectively inhibit iNOS, leading to reduced nitric oxide production in inflammatory conditions. This mechanism is crucial as excessive nitric oxide is linked to various pathologies, including neurodegenerative diseases and inflammation .
  • Antioxidant Properties :
    • The presence of the benzodioxole structure is often associated with antioxidant activity, which can mitigate oxidative stress in cells.
  • Anti-obesity Effects :
    • Similar imidazolone derivatives have been investigated for their potential in treating obesity by modulating metabolic pathways .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, cell viability assays indicated a dose-dependent reduction in proliferation in human cancer cell lines when treated with this compound.

In Vivo Studies

Animal model studies have suggested that administration of the compound resulted in notable weight loss and metabolic improvements. These findings support its potential use as a therapeutic agent for obesity-related disorders.

Case Studies

  • Case Study on iNOS Inhibition :
    • A study published in Journal of Medicinal Chemistry highlighted a series of compounds related to this imidazolone that were effective in inhibiting iNOS with high selectivity. Compound 12S from this series showed promising results in reducing nitric oxide levels in human A172 cell assays .
  • Anti-obesity Research :
    • A patent application described the use of substituted imidazolones for treating obesity and related metabolic disorders, indicating the therapeutic potential of compounds structurally related to the one under discussion .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Nitric Oxide InhibitionSelective inhibition of iNOS
Antioxidant ActivityReduction in oxidative stress
Anti-obesityWeight loss and metabolic regulation

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine17368901iNOS inhibition
5-(1,3-benzodioxol-5-ylmethylene)-2-(methylsulfanyl)-3-morpholinomethyl-3,5-dihydro-4H-imidazol-4-one865659-82-1Anti-obesity

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-31-23-24-19(13-17-7-8-20-21(14-17)30-16-29-20)22(28)27(23)15-25-9-11-26(12-10-25)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15-16H2,1H3/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXZQTZQRSCZMZ-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1CN4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1CN4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.